molecular formula C14H15N B1207802 N-Benzyl-4-toluidine CAS No. 5405-15-2

N-Benzyl-4-toluidine

Cat. No. B1207802
CAS RN: 5405-15-2
M. Wt: 197.27 g/mol
InChI Key: KEVOWRWHMCBERP-UHFFFAOYSA-N
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Patent
US07560582B2

Procedure details

An oven dried Schlenk tube was purged with argon and charged with Pd2(dba)3 (4.6 mg, 0.005 mmol, 1.0 mol % Pd), Cy-BINAP (9.6 mg, 0.015 mmol, 1.5 mol %), and NaOtBu (135 mg, 1.4 mmol). The tube was purged with argon and charged with toluene (2 mL), 4-chlorotoluene (0.12 mL, 1.0 mmol), and benzylamine (0.165 mL, 1.5 mmol). The mixture was heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was cooled to room temperature, diluted with ether (20 mL), filtered through celite, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 177 mg (90%) of a pale yellow oil.
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
4.6 mg
Type
catalyst
Reaction Step Two
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
0.165 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[Na+].Cl[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH2:15]([NH:22][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
135 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
4.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
9.6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Three
Name
Quantity
0.12 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
0.165 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried Schlenk tube
CUSTOM
Type
CUSTOM
Details
was purged with argon
CUSTOM
Type
CUSTOM
Details
The tube was purged with argon
CUSTOM
Type
CUSTOM
Details
had been completely consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with ether (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.